2-(Cyclohexylmethyl)-3-isopropylphenol
Description
2-(Cyclohexylmethyl)-3-isopropylphenol is a synthetic phenolic compound characterized by a cyclohexylmethyl substituent at the C2 position and an isopropyl group at the C3 position of the phenolic ring. Its design likely draws from known bioactive phenolic derivatives, where bulky alkyl substituents enhance target binding and potency .
Properties
Molecular Formula |
C16H24O |
|---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
2-(cyclohexylmethyl)-3-propan-2-ylphenol |
InChI |
InChI=1S/C16H24O/c1-12(2)14-9-6-10-16(17)15(14)11-13-7-4-3-5-8-13/h6,9-10,12-13,17H,3-5,7-8,11H2,1-2H3 |
InChI Key |
AIZDRVGMKVIMRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)O)CC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-3-isopropylphenol can be achieved through several synthetic routes. One common method involves the alkylation of phenol with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. Another approach involves the Friedel-Crafts alkylation of phenol with cyclohexylmethyl chloride using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound often employs large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques. The choice of catalysts and reaction conditions is crucial to ensure efficient production and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethyl)-3-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexylmethyl-3-isopropylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Cyclohexylmethyl-3-isopropylcyclohexanol.
Substitution: Various substituted phenolic compounds depending on the electrophile used.
Scientific Research Applications
2-(Cyclohexylmethyl)-3-isopropylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethyl)-3-isopropylphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The cyclohexylmethyl and isopropyl groups contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Structural and Functional Analogues from Ugonin Series
provides critical insights into phenolic derivatives with cyclohexylmethyl motifs, which are structurally closest to 2-(Cyclohexylmethyl)-3-isopropylphenol. Key comparisons include:
| Compound | Substituents | IC50 (µM) | Activity Enhancement |
|---|---|---|---|
| Luteolin (Parent) | No alkyl substituents | 4.4 | Baseline |
| Ugonin 1 (Compound 1) | C6 Cyclohexylmethyl | 0.05 | 88-fold increase vs. luteolin |
| Eriodyctiol (Parent) | No alkyl substituents | 17.8 | Baseline |
| Ugonin 2 (Compound 2) | C6 Cyclohexylmethyl | 0.07 | 250-fold increase vs. eriodyctiol |
| Ugonin 3 | Cyclized cyclohexylmethyl | 0.28 | 16-fold increase vs. luteolin |
| Ugonin 5 | Cyclized cyclohexylmethyl | 0.14 | 31-fold increase vs. luteolin |
| Ugonin 6 | Cyclized cyclohexylmethyl | 0.35 | 12-fold increase vs. luteolin |
Key Findings :
- The cyclohexylmethyl group at C6 (as in Ugonin 1 and 2) drastically enhances inhibitory activity against bacterial enzymes, likely due to improved hydrophobic interactions and steric complementarity with target sites .
- Cyclization of the cyclohexylmethyl group (e.g., Ugonin 3, 5, 6) reduces potency compared to non-cyclized analogs but still outperforms parent compounds. This suggests conformational flexibility is critical for optimal binding .
Hypothesized Role of this compound:
- The combined C2 cyclohexylmethyl and C3 isopropyl substituents could synergistically stabilize hydrophobic pockets in target enzymes, though experimental validation is needed.
Comparison with Cyclohexyl-Containing Non-Phenolic Compounds
While unrelated in primary application, other cyclohexylmethyl-substituted compounds (e.g., phosphonates, phosphonofluoridates) highlight the versatility of this substituent:
Relevance to this compound:
- The cyclohexylmethyl group is a common motif in diverse bioactive molecules, underscoring its adaptability in molecular design.
- Unlike nerve agents, this compound’s phenolic core likely directs it toward enzyme inhibition rather than acetylcholinesterase disruption.
Comparison with Isopropyl-Substituted Analogues
and describe isopropyl-containing compounds (e.g., 3,3-dimethyl-2-butanol, 2-(ethylisopropylamino)ethanethiol), but these lack phenolic rings. Their structural differences limit direct comparison but suggest that:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
